S-(2-Aminoethyl)-L-cysteine hydrochloride
Overview
Description
“2-Aminoethyl methacrylate hydrochloride” is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
A series of syntheses of copolymers of di (ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) with increasing content of A were carried out .
Molecular Structure Analysis
The linear formula for “2-Aminoethyl methacrylate hydrochloride” is H2C=C (CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .
Chemical Reactions Analysis
“2-Aminoethyl methacrylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical and Chemical Properties Analysis
“2-Aminoethyl methacrylate hydrochloride” has a melting point of 102-110 °C (lit.) . It is recommended to store it at a temperature of 2-8°C .
Scientific Research Applications
1. Use in Metal Complex Synthesis
S-(2-Aminoethyl)-L-cysteine hydrochloride has been utilized in the synthesis of metal complexes with Pt(II) and Pd(II). These complexes are being investigated for their potential antitumor activity, highlighting the role of this compound in medicinal chemistry and cancer research (Mylonas et al., 1982).
2. Role in Cellular Homeostasis
Intracellularly, L-cysteine, a component of this compound, plays a crucial role in cellular homeostasis. It acts as a precursor for protein synthesis, as well as for the production of glutathione, hydrogen sulfide, and taurine. These processes are vital in various physiological and pathological conditions, emphasizing the compound's significance in cell biology and health sciences (Yin et al., 2016).
3. Study of Bacterial Resistance Mechanisms
Research on Bacillus subtilis has used this compound to study bacterial resistance mechanisms. Mutants resistant to this compound provided insights into bacterial metabolism and resistance pathways, contributing to microbiology and antibiotic research (Mattioli et al., 1979).
4. Biotechnological Production of L-Cysteine
The biotechnological processes for producing L-cysteine, part of the this compound composition, have been explored for commercial purposes. These processes involve enzymatic and fermentative methods, highlighting the compound's role in industrial biotechnology (Wada & Takagi, 2006).
5. Development of Synthetic Amino Acids
This compound has facilitated the development of non-natural diamino acids, demonstrating its utility in synthetic chemistry and protein engineering (Bolognese et al., 2006).
6. Study of Amino Acid Reactivity in Proteins
This compound has been used to explore the reactivity of cysteine residues in proteins. Such studies are crucial in understanding the biochemical functions of cysteine and its role in catalysis and ligand binding in biological systems (Weerapana et al., 2010).
7. Detection of Glycopeptides in Human Saliva
In a novel application, L-cysteine, a component of this compound, was modified on silica microspheres to enrich glycopeptides, aiding in the analysis of human saliva. This underscores its potential in biomedical research and diagnostics (Wu et al., 2020).
8. Self-Powered Sensing Platform for L-Cysteine Detection
The compound's derivatives have been used in the development of a self-powered sensing platform for detecting L-cysteine, demonstrating its application in sensor technology and clinical diagnostics (Hou et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as aebsf, a water-soluble, irreversible serine protease inhibitor, are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
It is known that similar compounds, such as aebsf, covalently modify the hydroxyl of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target proteins, affecting their role in various biological processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of polymers for nucleic acid complexation and composite formation , suggesting potential involvement in nucleic acid-related pathways.
Action Environment
Similar compounds such as aebsf are known to be more stable at low ph values , suggesting that the pH of the environment could potentially influence the action of Thialysine hydrochloride.
Biochemical Analysis
Biochemical Properties
S-(2-Aminoethyl)-L-cysteine hydrochloride plays a significant role in biochemical reactions, particularly as a lysine analog. It interacts with enzymes such as lysine decarboxylase and lysine cyclodeaminase, which are involved in lysine metabolism. These interactions can lead to the formation of different metabolic products, influencing various biochemical pathways . Additionally, this compound can act as a substrate for certain aminotransferases, further integrating into amino acid metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in amino acid synthesis and degradation, leading to changes in cellular amino acid levels . This compound can also impact cell growth and proliferation by altering the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by mimicking lysine, thereby affecting enzyme activity and metabolic flux . For example, it can inhibit lysine decarboxylase, leading to reduced production of cadaverine, a polyamine involved in cell growth and differentiation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures can lead to adaptive changes in cellular metabolism and gene expression, reflecting the compound’s impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance amino acid metabolism and improve growth rates in certain organisms . At high doses, it may exhibit toxic effects, such as oxidative stress and disruption of cellular functions. These adverse effects are likely due to the compound’s ability to interfere with essential metabolic pathways and enzyme activities.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lysine degradation and polyamine biosynthesis . It interacts with enzymes such as lysine decarboxylase and aminotransferases, influencing the levels of metabolites like cadaverine and other polyamines. These interactions can affect metabolic flux and the overall balance of amino acid metabolism in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by amino acid transporters on the cell membrane and subsequently distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and interactions with other biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments. For example, its interaction with mitochondrial enzymes can influence energy metabolism and oxidative stress responses.
Properties
IUPAC Name |
2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKULVNPGAEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-35-8 | |
Record name | L-Cysteine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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